O-p-Chlorophenyl chlorothioformate
Overview
Description
O-p-Chlorophenyl chlorothioformate is a chemical compound with the molecular formula C7H4Cl2OS . It is also known by its CAS number 937-64-4 .
Molecular Structure Analysis
The molecular structure of O-p-Chlorophenyl chlorothioformate consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 sulfur atom . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis
The solvolyses of p-tolyl chlorothionoformate and p-chlorophenyl chlorothioformate have been studied in a variety of organic mixtures of widely varying nucleophilicity and ionizing power values .Physical And Chemical Properties Analysis
O-p-Chlorophenyl chlorothioformate has a molecular weight of 207.08 g/mol . It has a density of 1.418 and a boiling point of 251.7ºC at 760mmHg . The compound is a liquid under normal conditions .Scientific Research Applications
Environmental Impact and Fate
- O-p-Chlorophenyl chlorothioformate, along with its isomers and metabolites, plays a significant role in environmental chemistry. Studies have shown that isomeric composition of organic pollutants like DDT and its isomers (including O-p-DDT) can be substantially influenced by environmental processes such as biotransformation or transfer between different compartments. This affects their environmental fate and stability in soil and bioaccumulation in aquatic organisms (Ricking & Schwarzbauer, 2012).
Photocatalytic Detoxification
- The use of O-p-Chlorophenyl chlorothioformate in photocatalytic detoxification of water is another area of interest. Different types of industrial catalysts have been compared for their efficiencies in the treatment of water contaminated with 4-chlorophenol, which is structurally related to O-p-Chlorophenyl chlorothioformate. This highlights the potential application of O-p-Chlorophenyl chlorothioformate in environmental remediation (Guillard et al., 1999).
Chemical Oxidation of Organics
- Research has also explored the feasibility of using chemical oxidants like hydrogen peroxide for the in-situ treatment of surface soils contaminated with organics like O-p-Chlorophenyl chlorothioformate. This process is particularly effective in the presence of certain catalysts and has implications for environmental cleanup and management (Ravikumar & Gurol, 1994).
Molecular Structure Analysis
- The molecular structure of compounds related to O-p-Chlorophenyl chlorothioformate, such as Methyl chlorothioformate, has been extensively studied. This research provides insights into the chemical behavior and potential applications of O-p-Chlorophenyl chlorothioformate in various fields, including pharmaceuticals and material science (Shen et al., 1995).
Endocrine Disruption Studies
- O-p-Chlorophenyl chlorothioformate is alsostudied in the context of endocrine disruption. Research has been conducted to develop aptamers against compounds like o,p’-DDT, which is structurally related to O-p-Chlorophenyl chlorothioformate. These aptamers can be used for detecting endocrine-disrupting chemicals, demonstrating the relevance of O-p-Chlorophenyl chlorothioformate in environmental health and safety (Zhang et al., 2020).
Phototransformation Studies
- The phototransformation of polychlorinated dibenzo-p-dioxins from the photolysis of compounds like pentachlorophenol on soil surfaces has been investigated, providing insights into the environmental behavior of related compounds like O-p-Chlorophenyl chlorothioformate under UV light exposure. This is crucial for understanding the environmental degradation processes of these compounds (Liu et al., 2002).
Catalytic Decomposition Studies
- The catalytic decomposition of hydrogen peroxide and related compounds like 4-chlorophenol in the presence of modified activated carbons has been examined. These studies provide a basis for understanding how O-p-Chlorophenyl chlorothioformate might be decomposed in various environmental and industrial processes, highlighting its utility in waste management and pollution control (Huang et al., 2003).
Safety And Hazards
properties
IUPAC Name |
O-(4-chlorophenyl) chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIABQCJXBELMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239550 | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-p-Chlorophenyl chlorothioformate | |
CAS RN |
937-64-4 | |
Record name | O-(4-Chlorophenyl) carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-p-chlorophenyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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